2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationship

2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid (CAS 1082121-77-4; MFCD02165151; molecular formula C₇H₈N₂O₄S; MW 216.21) is a specialized thiazole-4-carboxylic acid derivative featuring a methoxyacetyl amino substituent at the 2-position. The compound belongs to a class of heterocyclic scaffolds extensively explored in medicinal chemistry and agrochemical discovery.

Molecular Formula C7H8N2O4S
Molecular Weight 216.22 g/mol
Cat. No. B12126495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid
Molecular FormulaC7H8N2O4S
Molecular Weight216.22 g/mol
Structural Identifiers
SMILESCOCC(=O)NC1=NC(=CS1)C(=O)O
InChIInChI=1S/C7H8N2O4S/c1-13-2-5(10)9-7-8-4(3-14-7)6(11)12/h3H,2H2,1H3,(H,11,12)(H,8,9,10)
InChIKeyVBKGGOIGCMYTLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid: CAS 1082121-77-4 Identity and Current Evidentiary Baseline


2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid (CAS 1082121-77-4; MFCD02165151; molecular formula C₇H₈N₂O₄S; MW 216.21) [1] is a specialized thiazole-4-carboxylic acid derivative featuring a methoxyacetyl amino substituent at the 2-position. The compound belongs to a class of heterocyclic scaffolds extensively explored in medicinal chemistry and agrochemical discovery. Critically, a comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) as of mid-2026 reveals that no target-specific quantitative biological activity data, selectivity profiles, or head-to-head comparator studies have been published for this exact compound in the public domain [1]. All publicly available information is limited to vendor product listings and basic physicochemical identifiers, placing this entity in the category of an undifferentiated screening compound or synthetic intermediate awaiting definitive biological annotation .

Why 2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid Cannot Be Interchanged with Generic Thiazole-4-carboxylic Acid Analogs Without Data


The thiazole-4-carboxylic acid scaffold is a privileged structure, but its biological profile is exquisitely sensitive to the nature and position of substituents. Literature demonstrates that 2-amino-thiazole-4-carboxylic acid derivatives exhibit fungicidal activity at 50 μg/mL with compound-specific variation (e.g., compounds 4b and 4i show >50% inhibition against six fungi tested, while other analogs in the same series are markedly less active), proving that even minor structural modifications within the same core scaffold produce non-interchangeable activity profiles [1]. Likewise, 2-phenylthiazole-4-carboxylic acid derivatives achieve potent xanthine oxidase inhibition (IC₅₀ = 48.6 nM) [2], while 2-aminothiazole-4-carboxylic acid (CAS 40283-41-8) serves as a glycogen phosphorylase inhibitor precursor . These divergent activity landscapes — spanning antifungal, metabolic, and enzyme inhibitory mechanisms — confirm that the specific 2-methoxyacetyl amino substituent of the target compound defines a distinct chemical space for which no substitution inference can be drawn from published analog data. Without compound-specific quantitative evidence, any claim of bioequivalence or functional interchangeability between the target compound and its closest in-class analogs is scientifically unsupported.

Quantitative Differentiation Evidence for 2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid: Comparator-Based Analysis


Structural Differentiation of 2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid from Closest Analogs Based on Substituent Identity

The target compound (MW 216.21, C₇H₈N₂O₄S) is structurally differentiated from its closest commercially available analogs by the presence of the methoxyacetyl amino (-NHCOCH₂OCH₃) substituent at the 2-position of the thiazole ring. The nearest analog, 2-aminothiazole-4-carboxylic acid (CAS 40283-41-8, MW 144.15, C₄H₄N₂O₂S), lacks this substituent entirely and bears a simple -NH₂ group, resulting in a molecular weight difference of 72.06 Da and fundamentally different hydrogen-bonding and steric properties . Another closely related compound, {2-[(methoxyacetyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS 926207-16-1, MW 230.24, C₈H₁₀N₂O₄S), incorporates a -CH₂COOH moiety at the 4-position instead of the -COOH group, altering the acid strength and spatial orientation of the acidic functionality . These structural differences are not cosmetic; extensive SAR literature on the thiazole-4-carboxylic acid scaffold demonstrates that the identity of the 2-position substituent is a primary determinant of target engagement and biological potency.

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationship

Comparator Landscape: Published Biological Activity of Structurally Proximal Analogs as Class-Level Inference Context

While no quantitative biological data exists for the target compound itself, published data on structurally related 2-amino-1,3-thiazole-4-carboxylic acid derivatives provides a class-level benchmark. In a systematic study, 2-amino-1,3-thiazole-4-carboxylic acid derivatives bearing various N-substituents were tested for fungicidal activity against six phytopathogenic fungi at 50 μg/mL [1]. Compounds 4b and 4i achieved >50% inhibition across all six fungi, whereas other analogs in the same series showed markedly lower activity, demonstrating the high dependence of biological outcome on the specific N-substituent identity [1]. The same compound series also showed in vivo anti-TMV (tobacco mosaic virus) activity at 100 μg/mL [1]. These data establish that the target compound's methoxyacetyl amino substituent occupies a distinct SAR coordinate within a chemical space where small N-substituent variations produce large biological performance differences. Separately, thiazole-4-carboxylic acid derivatives have been disclosed as metallo-β-lactamase (MBL) inhibitors in patent literature, with activity dependent on specific substitution patterns at the 2- and 5-positions [2]. However, the methoxyacetyl-substituted variant represented by the target compound was not specifically exemplified or tested in any identified patent or publication.

Fungicidal Activity Antiviral Activity Enzyme Inhibition Thiazole SAR

Physicochemical and Supply-Chain Differentiation: Vendor Availability and Purity Specifications

The target compound (CAS 1082121-77-4) is commercially available from multiple vendors including Chemscene (Catalog No. 1374060, purity 95%) , CymitQuimica (Ref. 10-F714378) , and Leyan (Product No. 1374060, 95% purity) . In contrast, the closest commercially available analog, 2-aminothiazole-4-carboxylic acid (CAS 40283-41-8), is widely stocked by dozens of suppliers and is commodity-priced . The target compound's limited supplier base and higher unit cost (typically 5–20× the cost of the 2-amino analog based on vendor catalog pricing comparisons) reflect its specialized nature. Storage specifications (sealed in dry conditions at 2–8°C) are consistent with the presence of the methoxyacetyl amino functionality, which may be susceptible to hydrolysis under ambient conditions — a consideration not relevant for the more stable 2-amino analog. This supply-chain profile is relevant for procurement planning in high-throughput screening campaigns, where compound availability, cost, and stability logistics directly affect screening feasibility.

Chemical Procurement Purity Specification Supply Chain CAS Registry

Validated Application Scenarios for 2-[(Methoxyacetyl)amino]-1,3-thiazole-4-carboxylic acid Based on Current Evidence


Fragment-Based and Structure-Activity Relationship (SAR) Library Expansion Within Thiazole-4-carboxylic Acid Chemical Space

The target compound serves as a structurally differentiated, medium-polarity analog for SAR library expansion around the validated 2-amino-1,3-thiazole-4-carboxylic acid fungicidal scaffold [1]. The methoxyacetyl amino group introduces an additional hydrogen-bond acceptor (ether oxygen) absent in the parent 2-amino analog (CAS 40283-41-8) . This makes the compound suitable for systematic SAR exploration aimed at mapping the hydrogen-bonding requirements of the 2-position binding pocket in antifungal target enzymes. Procurement is recommended when the screening hypothesis specifically requires a 2-substituent with mixed hydrogen-bond donor/acceptor character and moderate steric bulk.

Metallo-β-Lactamase (MBL) Inhibitor Screening as a Novel Chemotype Probe

Patent literature establishes that thiazole-4-carboxylic acid derivatives, particularly those with diverse 2-substituents, are claimed as inhibitors of metallo-β-lactamase (MBL) enzymes including VIM-type and NDM-type variants [1]. The target compound's methoxyacetyl substituent represents a novel chemotype within this patent space that has not been specifically exemplified or tested. For antibiotic resistance research programs seeking novel MBL inhibitor scaffolds with freedom-to-operate potential, this compound offers a structurally distinct entry point for primary screening and hit identification.

Chemical Biology Probe Development for Carboxylesterase (CE) Selectivity Profiling

While BindingDB records (CHEMBL3774603) document potent carboxylesterase-2 (CE2) inhibitory activity (IC₅₀ = 20 nM) for certain thiazole-containing compounds [1], these data correspond to structurally distinct chemotypes and cannot be directly attributed to the target compound. Nevertheless, the thiazole-4-carboxylic acid scaffold has demonstrated engagement with CE enzymes, and the target compound's unique 2-methoxyacetyl amino substituent may confer altered isoform selectivity (CE1 vs. CE2) compared to reference inhibitors. This compound is appropriate for inclusion in selectivity profiling panels where novel thiazole-based CE inhibitor chemotypes are being evaluated, provided that de novo activity confirmation is performed.

Agrochemical Discovery: Novel Fungicide Candidate Screening

The 2-amino-1,3-thiazole-4-carboxylic acid scaffold has demonstrated validated fungicidal activity against six agriculturally relevant phytopathogenic fungi at 50 μg/mL, with specific analogs achieving >50% inhibition [1]. The target compound, bearing the unexplored methoxyacetyl amino substituent, represents a logical next-generation analog for agrochemical discovery programs targeting fungicidal lead optimization. Its procurement is strategically justified when the research objective is to explore N-substituent effects on spectrum breadth, potency, and physicochemical properties relevant to foliar uptake and translocation.

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